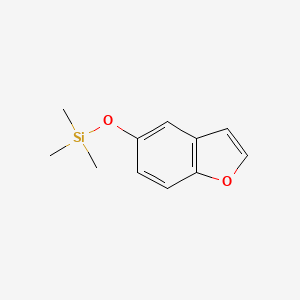

(Benzofuran-5-yloxy)trimethylsilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2Si |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

1-benzofuran-5-yloxy(trimethyl)silane |

InChI |

InChI=1S/C11H14O2Si/c1-14(2,3)13-10-4-5-11-9(8-10)6-7-12-11/h4-8H,1-3H3 |

InChI Key |

LQYQVCBLQRLNBK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=CC2=C(C=C1)OC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Aspects of Benzofuran 5 Yloxy Trimethylsilane

Synthesis of the 5-Hydroxybenzofuran Precursor

The foundational step in the synthesis of (benzofuran-5-yloxy)trimethylsilane is the acquisition of its precursor, 5-hydroxybenzofuran. A variety of synthetic routes to this key intermediate have been developed, each with its own set of advantages and limitations.

One prominent method involves the tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds. thieme-connect.de This approach offers a direct functionalization of the aromatic C(sp²)-H bond of hydroquinones, leading to the formation of the 5-hydroxybenzofuran core in yields of up to 96%. thieme-connect.de The reaction is often mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and catalyzed by species such as zinc iodide. thieme-connect.de

Traditional methods for constructing the benzofuran (B130515) skeleton often rely on the condensation of salicylaldehyde (B1680747) derivatives with compounds like ethyl chloroacetate (B1199739) or α-haloketones. nih.gov Another classical approach is the Perkin rearrangement, which starts from coumarin (B35378). jocpr.com Furthermore, intramolecular cyclization of o-alkynylphenols, often catalyzed by transition metals, provides another viable pathway to benzofuran derivatives. thieme-connect.de

More recent and innovative strategies include visible-light-mediated synthesis and the use of biocatalysts. For instance, coumarin C-glycosyltransferases have been employed in the synthesis of benzofuran C-glucosides, highlighting the potential of enzymatic methods in this field. nih.gov

Direct Silylation of 5-Hydroxybenzofuran

The conversion of 5-hydroxybenzofuran to its corresponding trimethylsilyl (B98337) ether is typically achieved through direct silylation, most commonly employing trimethylsilyl chloride (TMSCl) as the silylating agent. This reaction is crucial for protecting the hydroxyl group, thereby modifying the compound's reactivity and solubility for subsequent chemical transformations.

Optimization of Reaction Conditions (e.g., Solvent Effects, Temperature Control, Stoichiometry of Reagents)

The efficiency of the silylation reaction is highly dependent on the careful optimization of several key parameters. While specific data for the silylation of 5-hydroxybenzofuran is not extensively documented in publicly available literature, general principles for the silylation of phenols can be applied.

Solvent Effects: The choice of solvent plays a critical role. Aprotic solvents are generally preferred to prevent the hydrolysis of the silylating agent and the product. Dichloromethane and acetonitrile (B52724) are commonly used solvents for silylation reactions. The polarity of the solvent can influence the reaction rate and yield.

Temperature Control: Silylation reactions are often conducted at room temperature. However, for less reactive phenols or to accelerate the reaction, gentle heating may be employed. An optimal temperature of 80 °C has been reported for the silylation of quinidine (B1679956) using trimethylsilyl chloride and triethylamine (B128534). organic-chemistry.org Conversely, for highly reactive systems, cooling might be necessary to control the reaction's exothermicity.

Stoichiometry of Reagents: The stoichiometry of the reagents, particularly the silylating agent and the base, is a critical factor. A slight excess of trimethylsilyl chloride (e.g., 1.2 to 1.3 equivalents) is often used to ensure complete conversion of the phenol (B47542). organic-chemistry.org The amount of the basic catalyst, such as triethylamine, is typically used in stoichiometric or slight excess to neutralize the hydrochloric acid byproduct.

A hypothetical optimization table for the silylation of 5-hydroxybenzofuran is presented below, based on general principles of phenol silylation.

| Entry | Solvent | Temperature (°C) | TMSCl (equiv.) | Triethylamine (equiv.) | Yield (%) |

| 1 | Dichloromethane | 25 | 1.1 | 1.1 | Incomplete Reaction |

| 2 | Dichloromethane | 40 | 1.2 | 1.2 | Moderate |

| 3 | Acetonitrile | 25 | 1.2 | 1.2 | Good |

| 4 | Acetonitrile | 60 | 1.2 | 1.2 | High |

| 5 | Tetrahydrofuran (B95107) | 25 | 1.2 | 1.2 | Moderate |

| 6 | Acetonitrile | 60 | 1.5 | 1.5 | High (with byproduct) |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Role of Basic Catalysts (e.g., Triethylamine) in Silylation Reactions

Basic catalysts, most commonly tertiary amines like triethylamine, are essential components in silylation reactions that use chlorosilanes. Their primary role is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the phenol and trimethylsilyl chloride. researchgate.net The neutralization of HCl is crucial for several reasons:

Preventing Side Reactions: HCl is a strong acid that can potentially catalyze undesired side reactions, such as the cleavage of acid-sensitive functional groups that might be present in the substrate molecule.

Activation of the Silylating Agent (in some cases): While the primary role is acid scavenging, some mechanistic proposals suggest that the base can form a more reactive silylating intermediate with the chlorosilane.

Mechanistic Hypotheses of Phenol Silylation with Trimethylsilyl Chloride

The silylation of a phenol with trimethylsilyl chloride in the presence of triethylamine is generally believed to proceed through a nucleophilic substitution mechanism. Two primary mechanistic pathways are often considered:

Pathway A: Direct Nucleophilic Attack

In this pathway, the lone pair of electrons on the oxygen atom of the phenoxide, formed in situ by the deprotonation of the phenol by triethylamine, directly attacks the electrophilic silicon atom of trimethylsilyl chloride. This results in the formation of the silicon-oxygen bond and the displacement of the chloride ion. The chloride ion then combines with the protonated triethylamine to form triethylammonium (B8662869) chloride.

Pathway B: Formation of a Silylammonium Intermediate

An alternative hypothesis involves the initial reaction between trimethylsilyl chloride and triethylamine to form a highly reactive silylammonium intermediate. This intermediate is then attacked by the phenoxide ion, leading to the formation of the desired silyl (B83357) ether and regeneration of the triethylamine catalyst.

Recent mechanistic studies on similar reactions have provided evidence supporting both pathways, and the predominant mechanism may depend on the specific substrate, solvent, and reaction conditions. researchgate.net

Alternative Synthetic Approaches to Aryl Silyl Ethers Applicable to Benzofuran Systems

While the direct silylation of phenols with chlorosilanes is the most common method, several alternative approaches for the synthesis of aryl silyl ethers exist and could be applicable to the preparation of this compound.

One notable alternative is the use of other silylating agents such as hexamethyldisilazane (B44280) (HMDS) or bis(trimethylsilyl)acetamide (BSA). These reagents are often used for silylating sensitive substrates as they produce neutral byproducts (ammonia or acetamide, respectively), which can be advantageous in certain cases.

Another approach involves the rhodium-catalyzed enantioselective silylation of aryl C-H bonds, although this is more relevant for the direct introduction of a silyl group onto an aromatic ring rather than the silylation of a pre-existing hydroxyl group. nih.gov

Process Development and Scale-Up Considerations

The transition of the synthesis of this compound from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Cost: For large-scale synthesis, the cost and availability of reagents are paramount. Trimethylsilyl chloride and triethylamine are relatively inexpensive and readily available, making them suitable for industrial applications.

Reaction Conditions and Safety: The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing energy consumption. The exothermic nature of the silylation reaction must be carefully managed on a large scale to prevent thermal runaways. This involves proper reactor design with efficient heat exchange capabilities.

Work-up and Purification: The removal of the triethylammonium chloride byproduct is a key step in the purification process. On a large scale, this is typically achieved by filtration or aqueous extraction. The choice of solvent for extraction and subsequent purification steps (e.g., distillation or crystallization) needs to be optimized for efficiency and environmental considerations.

Waste Management: The generation of triethylammonium chloride as a byproduct necessitates a robust waste management strategy. Recycling or environmentally benign disposal of this salt is an important consideration for a green and sustainable process.

Equipment: The corrosive nature of HCl, even in the presence of a scavenger, requires the use of corrosion-resistant reactors and equipment, such as glass-lined or stainless steel vessels.

The development of a scalable process for the synthesis of silylated phenolic compounds in the pharmaceutical industry often involves a multi-disciplinary team of chemists and chemical engineers to address these challenges. selvita.com

Reactivity Profiles and Transformative Chemistry of Benzofuran 5 Yloxy Trimethylsilane

Regioselective Cleavage of the Trimethylsilyloxy Group

The bond between the silicon and the phenolic oxygen is susceptible to cleavage under various conditions, leading to the formation of 5-hydroxybenzofuran. This process, known as desilylation, can be achieved with high selectivity.

Hydrolytic Desilylation

Hydrolytic cleavage of aryl trimethylsilyl (B98337) ethers is a common and straightforward method for deprotection. This can be accomplished under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Treatment with a dilute acid, such as hydrochloric acid in a solvent like aqueous tetrahydrofuran (B95107) (THF), readily cleaves the trimethylsilyl ether to yield the corresponding phenol (B47542). gelest.com The reaction proceeds through protonation of the oxygen atom, making the silicon more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis : Mild basic conditions, for instance, potassium carbonate in methanol, can also effect the cleavage of trimethylsilyl ethers. gelest.com

Fluoride-Mediated Cleavage : Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving silicon-oxygen bonds due to the high affinity of silicon for fluorine. gelest.com This method is often preferred for its mildness and high efficiency.

A summary of common hydrolytic desilylation conditions is presented in the table below.

| Reagent(s) | Solvent(s) | Conditions | Reference |

| Hydrochloric Acid | Aqueous THF | Room Temperature | gelest.com |

| Potassium Carbonate | Methanol | Room Temperature | gelest.com |

| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temperature | gelest.com |

| Trimethylsilyl Bromide (cat.) | Methanol | Room Temperature |

Lewis Acid-Mediated Desilylation

Lewis acids can also promote the cleavage of aryl silyl (B83357) ethers. The choice of Lewis acid can influence the reaction conditions and selectivity. For instance, treatment with methylaluminium dichloride has been shown to mediate the rearrangement of certain trimethylsilyl ethers. rsc.org The interaction of the Lewis acid with the oxygen atom of the trimethylsilyloxy group facilitates the cleavage of the Si-O bond. Various Lewis acids, such as boron trifluoride (BF3) and titanium tetrachloride (TiCl4), are known to be effective for this transformation. nih.gov

Reactions Involving the Benzofuran (B130515) Ring System

The benzofuran ring is an electron-rich aromatic system, and its reactivity is influenced by the substituent at the 5-position. The 5-trimethylsilyloxy group, being an electron-donating group (after potential in-situ desilylation to a hydroxyl group), will affect the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Benzofuran Core

Electrophilic attack on the benzofuran ring generally occurs at the 2- or 3-position of the furan (B31954) ring. stackexchange.comechemi.compixel-online.net The presence of an electron-donating group on the benzene (B151609) ring, such as the 5-trimethylsilyloxy group (or the corresponding 5-hydroxy group), is expected to further activate the benzofuran system towards electrophilic attack. While electrophilic substitution on the benzene ring is also possible, it typically requires harsher conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation : Bromination or chlorination of benzofurans can introduce halogen atoms to the ring system. nih.govnih.gov

Nitration : The introduction of a nitro group is a common electrophilic substitution reaction.

Friedel-Crafts Acylation and Alkylation : These reactions introduce acyl or alkyl groups onto the benzofuran ring, typically at the 2- or 3-position. researchgate.net

Formylation : The Vilsmeier-Haack reaction can be used to introduce a formyl group. tandfonline.com

The regioselectivity of these reactions on (Benzofuran-5-yloxy)trimethylsilane would likely favor substitution at the furan ring, with the exact position (2 or 3) being influenced by the specific electrophile and reaction conditions. stackexchange.comechemi.com For example, Vilsmeier formylation of 3-phenyl-5,7-dimethoxybenzofuran occurs at the 2-position. tandfonline.com

Nucleophilic Additions and Substitutions

Nucleophilic attack on the benzofuran ring is less common than electrophilic substitution due to the electron-rich nature of the heterocycle. However, under certain conditions, nucleophilic reactions can occur. For instance, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones has been used to synthesize benzofuran derivatives. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org

Lithiation of the benzofuran ring, typically at the 2-position with organolithium reagents like n-butyllithium, generates a nucleophilic species that can then react with various electrophiles. researchgate.nettandfonline.com The presence of the 5-trimethylsilyloxy group might influence the ease of lithiation.

Conjugate Addition and Cycloaddition Reactions

The double bond of the furan ring in benzofuran can participate in cycloaddition reactions.

Diels-Alder Reactions : Benzofurans can act as dienes or dienophiles in Diels-Alder reactions, although this is not a common reaction pathway. Intramolecular Diels-Alder reactions involving a furan ring tethered to a benzofuran have been explored. acs.org

[2+2] Cycloadditions : Photochemical [2+2] cycloaddition reactions of benzofurans are known to occur at the C-2/C-3 double bond. tandfonline.com For example, enamines derived from substituted benzofuran-3(2H)-ones undergo [2+2] cycloaddition with dimethyl acetylenedicarboxylate. tandfonline.com Additionally, radical cation cycloaddition reactions of 2-vinylbenzofurans have been reported. researchgate.net

[4+2] Cycloadditions : Benzofuran-derived azadienes have been shown to undergo [4+2] cycloaddition reactions. acs.org

The electronic nature of the 5-substituent can influence the feasibility and outcome of these cycloaddition reactions.

Cross-Coupling Chemistry and Derivatization at the C-5 Position

The functionalization of the C-5 position of the benzofuran scaffold is a key strategy for the synthesis of a wide array of derivatives with significant applications in medicinal chemistry and materials science. While this compound itself is not typically a direct participant in cross-coupling reactions due to the low reactivity of the C-O bond in the silyl ether, it serves as a valuable and readily accessible precursor to more reactive intermediates. The trimethylsilyl group can be easily cleaved to unveil a hydroxyl group, which can then be converted into a highly reactive triflate or halide, paving the way for a variety of palladium-catalyzed cross-coupling reactions.

The initial deprotection of this compound to 5-hydroxybenzofuran is a straightforward process, often achieved under mild conditions. This transformation is critical as the resultant hydroxyl group is the gateway to installing functionalities amenable to cross-coupling. The conversion of the 5-hydroxybenzofuran to a 5-triflyloxybenzofuran, by reaction with triflic anhydride (B1165640) or other triflylating agents, generates an excellent electrophilic partner for Suzuki-Miyaura and Buchwald-Hartwig reactions. chemrxiv.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of C-5 derivatization of benzofuran, this reaction typically involves the palladium-catalyzed coupling of a 5-benzofuranyl triflate or halide with an aryl- or vinylboronic acid. Research has demonstrated that these couplings proceed with high efficiency, allowing for the introduction of a diverse range of substituents at the C-5 position. organic-chemistry.org

The reaction conditions are crucial for achieving high yields and selectivity. A variety of palladium catalysts, ligands, and bases have been explored to optimize the coupling of different substrates. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity of palladium, facilitating the coupling of even challenging substrates. organic-chemistry.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling at the C-5 Position of Benzofuran Derivatives

| Entry | Benzofuran Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 5-Triflyloxybenzofuran | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 92 |

| 2 | 5-Bromobenzofuran | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | Dioxane | 80 | 88 |

| 3 | 5-Triflyloxybenzofuran | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 90 | 85 |

| 4 | 5-Bromobenzofuran | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | CsF | THF | 70 | 78 |

This table presents a compilation of representative data from the scientific literature and is for illustrative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction enables the coupling of aryl halides or triflates with a wide variety of primary and secondary amines. For the derivatization of the benzofuran core, the Buchwald-Hartwig amination of 5-bromo- or 5-triflyloxybenzofuran provides direct access to 5-aminobenzofuran derivatives, which are important pharmacophores. rug.nl

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst system, particularly the phosphine ligand. The development of increasingly sophisticated and sterically demanding ligands has significantly expanded the scope of this reaction to include a broader range of amines and less reactive aryl chlorides. rug.nlsnnu.edu.cn

Table 2: Selected Examples of Buchwald-Hartwig Amination at the C-5 Position of Benzofuran Derivatives

| Entry | Benzofuran Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 5-Bromobenzofuran | Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 95 |

| 2 | 5-Triflyloxybenzofuran | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 89 |

| 3 | 5-Bromobenzofuran | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 82 |

| 4 | 5-Triflyloxybenzofuran | Indole | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene | 100 | 76 |

This table presents a compilation of representative data from the scientific literature and is for illustrative purposes.

Advanced Spectroscopic and Structural Characterization of Benzofuran 5 Yloxy Trimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published NMR data was found for (Benzofuran-5-yloxy)trimethylsilane. A complete analysis would require experimental data to report and interpret.

1H NMR Spectral Analysis and Proton Chemical Shifts

Specific proton chemical shifts (δ), coupling constants (J), and multiplicities for the protons of the benzofuran (B130515) ring and the trimethylsilyl (B98337) group are not available in the searched literature.

13C NMR Spectral Analysis and Carbon Chemical Shifts

The 13C NMR chemical shifts for the carbon atoms of the benzofuran skeleton and the trimethylsilyl group have not been reported.

29Si NMR Spectroscopy for Silicon Environment Characterization

The 29Si NMR chemical shift, which is crucial for characterizing the specific chemical environment of the silicon atom in the trimethylsilyl group attached to the benzofuran-5-oxy moiety, is not documented in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Detailed analysis of connectivity through 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) has not been published. Such experiments would be essential to unambiguously confirm the covalent structure of the molecule.

Infrared (IR) Spectroscopy: Identification of Key Functional Group Vibrations

An experimental Infrared (IR) spectrum for this compound is not available. A detailed table of key functional group vibrations, including C-O-Si, Si-CH3, and aromatic C-O stretches, cannot be compiled without this data.

Mass Spectrometry (MS): High-Resolution Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition, and an analysis of the mass spectral fragmentation pathways under techniques like electron ionization (EI), have not been reported for this compound.

UV-Vis Spectroscopy: Electronic Transitions of the Benzofuran Chromophore

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. For this compound, the key absorbing entity is the benzofuran ring system, which acts as the chromophore.

The parent compound, benzofuran, exhibits characteristic UV absorption bands resulting from π-π* transitions within the aromatic system. researchgate.netnih.gov Typically, its spectrum in a non-polar solvent shows strong absorption maxima around 245 nm, with less intense bands near 278 nm and 285 nm. nih.gov These transitions are characteristic of the fused benzene (B151609) and furan (B31954) ring system.

The introduction of substituents onto the benzofuran core can significantly modify the absorption spectrum. The position and nature of the substituent influence the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax). researchgate.net The -(O)trimethylsilane group at the 5-position of the benzofuran ring is expected to act as an auxochrome. The oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic π-system, an effect known as a positive mesomeric effect (+M). This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). The result is a smaller HOMO-LUMO gap, which leads to a bathochromic shift (red shift) of the π-π* transition bands to longer wavelengths compared to unsubstituted benzofuran.

Furthermore, studies on various benzofuran derivatives confirm this trend. For instance, certain benzofuran mono-crown derivatives show two primary absorption bands, one around 284-290 nm and a shoulder at approximately 325-350 nm. researchgate.net The presence of donor-acceptor substituents can further modulate these transitions. nih.gov For this compound, the trimethylsilyl (TMS) group itself is not expected to have a major electronic influence on the chromophore, but the ether linkage at the 5-position is paramount. Therefore, one can anticipate that the UV-Vis spectrum of this compound will display its principal absorption bands at longer wavelengths than unsubstituted benzofuran.

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| Benzofuran | Alcohol | 245 nm, 278 nm, 285 nm | nih.gov |

| Benzofuran Mono-crown 1 | THF | 290 nm, with shoulder at 325-350 nm | researchgate.net |

| Benzofuran Mono-crown 2 | THF | 284 nm, with shoulder at 325-350 nm | researchgate.net |

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic data on a wide range of benzofuran derivatives provide a strong basis for predicting its structural characteristics. asianpubs.orgresearchgate.netresearchgate.net

Studies on various substituted benzofurans consistently show that the fused benzofuran ring system is highly planar. researchgate.net This planarity is a consequence of the sp² hybridization of the carbon and oxygen atoms comprising the bicyclic aromatic system. It is therefore expected that the benzofuran core of this compound will also be essentially planar.

The crystal packing of benzofuran derivatives is stabilized by various intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions, which often lead to the formation of 2D or 3D supramolecular structures. asianpubs.org The specific nature of the substituents heavily influences the crystal lattice. For example, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester crystallizes in the triclinic system with the space group P-1. asianpubs.orgresearchgate.net In contrast, 3-(Propan-2-ylidene)benzofuran-2(3H)-one has been shown to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Triclinic | P-1 | a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å, α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)° | asianpubs.orgresearchgate.net |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one (Molecule A/B) | Monoclinic | P2₁/c | a = 7.1869(3) Å, b = 18.0636(10) Å, c = 13.1656(7) Å, β = 96.763(3)° | researchgate.net |

Computational and Theoretical Investigations of Benzofuran 5 Yloxy Trimethylsilane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of a molecule. For (Benzofuran-5-yloxy)trimethylsilane, these calculations would reveal the interplay between the aromatic benzofuran (B130515) core and the electron-donating trimethylsiloxy group.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely exhibit the following features:

Negative Potential Regions: The most negative potential (red and yellow regions) would be concentrated around the oxygen atom of the furan (B31954) ring and the oxygen atom of the silyloxy group, indicating their high electron density and susceptibility to electrophilic attack.

Positive Potential Regions: Positive potential (blue regions) would be expected around the hydrogen atoms of the benzene (B151609) ring and the methyl groups of the trimethylsilyl (B98337) moiety.

Theoretical studies on various benzofuran derivatives have consistently shown that the introduction of substituents significantly influences the MEP distribution. researchgate.netnih.gov The electron-donating nature of the trimethylsiloxy group at the 5-position would enhance the negative potential on the benzofuran ring system compared to the unsubstituted benzofuran.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Furan Oxygen | Highly Negative | Site for electrophilic attack and hydrogen bonding |

| Silyloxy Oxygen | Highly Negative | Site for electrophilic attack and coordination to Lewis acids |

| Benzene Ring | Moderately Negative | Susceptible to electrophilic substitution |

| Trimethylsilyl Protons | Positive | Potential for weak intermolecular interactions |

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity and electronic transitions.

HOMO: The HOMO of this compound would likely be delocalized over the benzofuran ring, with significant contributions from the oxygen atom of the furan and the oxygen of the trimethylsiloxy group. This indicates that these are the primary sites for electron donation in reactions with electrophiles. rsc.org

LUMO: The LUMO is expected to be distributed primarily over the aromatic benzene and furan rings, indicating these regions as the most likely to accept electrons in reactions with nucleophiles. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties. A smaller energy gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. Studies on substituted benzofurans have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. nih.govrsc.org

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Implication |

| HOMO | Delocalized over the benzofuran ring and silyloxy oxygen | Defines the molecule's electron-donating ability |

| LUMO | Distributed over the aromatic and furan rings | Defines the molecule's electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability and potential for UV absorption |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the geometric, spectroscopic, and electronic properties of molecules with a good balance of accuracy and computational cost.

A DFT-based geometry optimization of this compound would yield its most stable three-dimensional structure. The benzofuran core is a planar and rigid structure. researchgate.net The key conformational flexibility would arise from the rotation around the C5-O and O-Si bonds of the trimethylsiloxy group. The calculations would likely predict a conformation where the bulky trimethylsilyl group is oriented to minimize steric hindrance with the benzofuran ring.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the Si-O bond length is a critical parameter that can be correlated with its reactivity.

Table 3: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C5-O Bond Length | ~1.36 Å |

| O-Si Bond Length | ~1.65 Å |

| C5-O-Si Bond Angle | ~125° |

DFT calculations can provide valuable predictions of various spectroscopic data, aiding in the structural elucidation and characterization of this compound.

NMR Spectroscopy: Computational methods, including DFT and machine learning approaches, can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy. nih.govfrontiersin.orgbohrium.comgithub.io For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzofuran ring, with their chemical shifts influenced by the electron-donating trimethylsiloxy group. A prominent singlet corresponding to the nine equivalent protons of the trimethylsilyl group would be expected in the upfield region. The predicted ¹³C NMR spectrum would similarly show distinct signals for the carbons of the benzofuran ring and the methyl groups of the silyl (B83357) ether.

IR Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies obtained through DFT calculations. esisresearch.orgdiva-portal.org The calculated spectrum for this compound would be expected to show characteristic absorption bands corresponding to the C-O-C stretching of the furan ring, the aromatic C=C stretching vibrations of the benzene ring, and the strong Si-O-C stretching vibrations of the silyl ether moiety. nist.govchemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. researchgate.netnih.gov The UV-Vis spectrum of this compound would be predicted to exhibit absorption bands in the UV region, corresponding to π-π* transitions within the benzofuran chromophore. The position and intensity of these bands would be influenced by the auxochromic effect of the trimethylsiloxy group.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature (Illustrative) | Assignment |

| ¹H NMR | δ 0.2-0.4 ppm (s, 9H) | -Si(CH₃)₃ |

| δ 6.5-7.5 ppm (m) | Aromatic Protons | |

| ¹³C NMR | δ -1.0-2.0 ppm | -Si(CH₃)₃ |

| δ 100-160 ppm | Benzofuran Carbons | |

| IR | ~1250 cm⁻¹ (strong) | Si-O-C Stretch |

| ~1050 cm⁻¹ (strong) | C-O-C Stretch (furan) | |

| ~1600 cm⁻¹ (medium) | Aromatic C=C Stretch | |

| UV-Vis | λ_max ~250 nm, ~280 nm | π-π* Transitions |

Reaction Pathway Modeling and Transition State Characterization for Relevant Transformations

Computational modeling can elucidate the mechanisms of chemical reactions by identifying intermediates and calculating the energy barriers of transition states. For this compound, two key types of transformations are of interest: reactions involving the silyl ether and reactions of the benzofuran nucleus.

Cleavage of the Silyl Ether: Aryl silyl ethers are commonly used as protecting groups for phenols, and their cleavage is a fundamental reaction. libretexts.org The cleavage can be initiated by fluoride (B91410) ions or under acidic or basic conditions. Computational modeling could be used to investigate the reaction pathway for the desilylation of this compound to yield 5-hydroxybenzofuran. This would involve locating the transition state for the nucleophilic attack of a fluoride ion on the silicon atom, likely proceeding through a pentacoordinate silicon intermediate. researchgate.netacs.orgnih.gov

Reactions of the Benzofuran Ring: The benzofuran ring can undergo various reactions, such as electrophilic substitution. researchgate.netslideshare.net DFT calculations could be used to model, for example, the nitration or halogenation of this compound. By calculating the energies of the Wheland intermediates for substitution at different positions on the benzene ring, the regioselectivity of the reaction could be predicted. The transition states for the formation of these intermediates would provide insight into the reaction kinetics. numberanalytics.com

Non-covalent Interactions and Intermolecular Forces

The supramolecular chemistry and material properties of this compound are significantly influenced by a variety of non-covalent interactions. While direct computational studies on this specific molecule are not extensively available in public literature, a thorough understanding of its potential intermolecular forces can be derived from computational analyses of its constituent chemical moieties: the benzofuran ring system and the trimethylsilyl group. These interactions govern the molecule's aggregation behavior, crystal packing, and interactions with other molecules.

π-Interactions: The electron-rich benzofuran ring is susceptible to several types of π-interactions. These include:

π-π Stacking: This interaction arises from the attractive, non-covalent forces between aromatic rings. In the case of this compound, parallel or offset stacking of the benzofuran rings can contribute to the stability of molecular aggregates. Computational studies on similar aromatic and heterocyclic systems have shown that these interactions are a significant factor in crystal engineering and the formation of self-assembled structures. nih.govresearchgate.net The presence of heteroatoms and substituents can modulate the strength of these interactions. researchgate.net

Cation-π Interactions: The electron-rich surface of the benzofuran ring can interact favorably with cations. This type of interaction is crucial in various biological systems and can influence the behavior of the molecule in ionic environments. nih.gov

Hydrogen Bonding: The oxygen atom of the furan ring and the ether linkage in this compound can act as hydrogen bond acceptors. While the molecule itself lacks a strong hydrogen bond donor, it can readily interact with other molecules that do possess this capability, such as water or protic solvents. These interactions can be categorized as:

Conventional Hydrogen Bonds: In the presence of suitable donor molecules (e.g., water, alcohols), the oxygen atoms can participate in O-H···O hydrogen bonds. The strength of these bonds is a critical factor in the solubility and crystal structure of the compound.

Non-conventional Hydrogen Bonds: As mentioned earlier, C-H···O interactions, where the oxygen atom acts as an acceptor, are also plausible. These weaker hydrogen bonds can collectively contribute to the stability of the crystal lattice. illinois.edu

Van der Waals Forces: These are ubiquitous intermolecular forces that arise from temporary fluctuations in electron density. vaia.com

London Dispersion Forces: The bulky and nonpolar trimethylsilyl group, with its numerous electrons, is a significant contributor to the London dispersion forces. These forces, although individually weak, become substantial over the large surface area of the molecule and are often the dominant intermolecular force in nonpolar compounds. libretexts.org The size and shape of the molecule influence the magnitude of these forces. libretexts.org

Dipole-Dipole Interactions: The presence of the ether oxygen and the benzofuran ring introduces a permanent dipole moment to the molecule. This allows for dipole-dipole interactions, where molecules align to place their positive and negative ends in proximity. ucmerced.edu

The interplay of these various non-covalent interactions dictates the macroscopic properties of this compound. The following table summarizes the typical energy ranges for these types of interactions, drawn from general chemical literature.

| Interaction Type | Typical Energy Range (kJ/mol) | Potential Contributors in this compound |

| London Dispersion Forces | 0.05 - 40 | Trimethylsilyl group, Benzofuran ring |

| Dipole-Dipole Interactions | 5 - 25 | Ether linkage, Benzofuran ring |

| Hydrogen Bonding | 10 - 40 | Furan and ether oxygen atoms (as acceptors) |

| π-π Stacking | 5 - 50 | Benzofuran ring |

| Cation-π Interactions | 20 - 80 | Benzofuran ring |

| CH-π Interactions | 2 - 10 | Methyl hydrogens, Aromatic hydrogens |

This table presents generalized energy ranges for different types of non-covalent interactions and is intended for illustrative purposes. The actual interaction energies for this compound would require specific computational modeling.

A computational study on a benzofuran-diethyl disulfide complex provides some insight into the potential magnitude of these interactions. In that system, cooperative S···π, CH···π, and CH···O weak intermolecular interactions resulted in a total interaction energy of approximately 26 kJ/mol, with dispersion forces being the dominant contributor. illinois.edu While not a direct analogue, this study underscores the importance of a consolidated approach, considering multiple weak interactions, to understand the stability of structures involving the benzofuran moiety. illinois.edu

Strategic Applications in Complex Chemical Synthesis

Precursor Role in the Synthesis of Fused Heterocyclic Systems

The development of novel methodologies for the synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. organic-chemistry.orgcore.ac.uk (Benzofuran-5-yloxy)trimethylsilane is strategically poised for the construction of such systems, particularly those containing urea (B33335) and amide functionalities, leading to the formation of tricyclic scaffolds with potential biological activity.

While direct literature detailing the conversion of this compound to fused tricyclic ureas is not extensively documented, the synthesis of such scaffolds can be envisioned through established synthetic organic chemistry principles. The general approach would involve the functionalization of the benzofuran (B130515) ring, followed by an intramolecular cyclization to form the urea-containing third ring.

A plausible synthetic route would commence with the deprotection of the trimethylsilyl (B98337) ether of this compound to yield 5-hydroxybenzofuran. This can be readily achieved using standard desilylation conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). wikipedia.org The resulting 5-hydroxybenzofuran can then undergo electrophilic substitution, for instance, nitration at an activated position on the benzene (B151609) ring, followed by reduction to the corresponding amine.

The amino-substituted benzofuranol can then be reacted with a suitable isocyanate-containing electrophile, or alternatively, with phosgene (B1210022) or a phosgene equivalent followed by an amine, to introduce the urea precursor moiety. Subsequent intramolecular cyclization, potentially under thermal or base-catalyzed conditions, would lead to the formation of the fused tricyclic urea scaffold. The regiochemistry of the initial functionalization and the nature of the linking group would dictate the final structure of the tricyclic system.

Table 1: Plausible Reaction Sequence for Fused Tricyclic Urea Synthesis

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | TBAF or HF | 5-Hydroxybenzofuran |

| 2 | 5-Hydroxybenzofuran | HNO₃/H₂SO₄ | Nitro-5-hydroxybenzofuran |

| 3 | Nitro-5-hydroxybenzofuran | H₂/Pd-C or SnCl₂ | Amino-5-hydroxybenzofuran |

| 4 | Amino-5-hydroxybenzofuran | R-N=C=O or COCl₂ then R'NH₂ | Urea Precursor |

| 5 | Urea Precursor | Base or Heat | Fused Tricyclic Urea |

Similar to the synthesis of fused ureas, the construction of fused tricyclic amide scaffolds from this compound can be proposed based on well-established synthetic transformations. The key steps would involve the introduction of an amino group and a carboxylic acid or its derivative onto the benzofuran core, followed by an intramolecular amidation reaction.

Following the initial deprotection of the silyl (B83357) ether to 5-hydroxybenzofuran, the molecule can be functionalized to introduce both an amino group and a carboxyl group (or a precursor) at appropriate positions to facilitate a subsequent cyclization. For instance, a Friedel-Crafts acylation could introduce a keto group, which can then be converted to a carboxylic acid. Parallelly, a nitro group can be introduced and subsequently reduced to an amine, as described previously.

The final key step would be an intramolecular amide bond formation. This can be achieved using a variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to promote the cyclization between the amino and carboxyl functionalities, yielding the desired fused tricyclic amide. The specific substitution pattern on the benzofuran starting material would be crucial in determining the feasibility and outcome of the cyclization.

Table 2: Proposed Reaction Pathway for Fused Tricyclic Amide Synthesis

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | TBAF or HF | 5-Hydroxybenzofuran |

| 2 | 5-Hydroxybenzofuran | Acyl chloride/AlCl₃ | Acyl-5-hydroxybenzofuran |

| 3 | Acyl-5-hydroxybenzofuran | Oxidizing agent | Carboxy-5-hydroxybenzofuran |

| 4 | Carboxy-5-hydroxybenzofuran | Nitrating agent, then reducing agent | Amino-carboxy-5-hydroxybenzofuran |

| 5 | Amino-carboxy-5-hydroxybenzofuran | DCC or EDC | Fused Tricyclic Amide |

Synthetic Utility in Building Block Approaches to Complex Organic Architectures

The concept of using pre-functionalized building blocks is a powerful strategy in the synthesis of complex organic molecules. This compound is an excellent example of such a building block. The benzofuran core provides a rigid and planar scaffold that can be further elaborated, while the silyloxy group offers a site for controlled chemical modification.

In a building block approach, this compound can be incorporated into larger molecular assemblies through reactions that target either the benzofuran ring system or the silyloxy group. For example, the benzofuran ring can undergo various coupling reactions, such as Suzuki or Stille couplings, if appropriately halogenated. This allows for the connection of the benzofuran unit to other aromatic or aliphatic fragments, leading to the construction of extended conjugated systems or complex polycyclic structures. The reactivity of silylated furans and benzofurans in cycloaddition reactions further expands their utility as building blocks. ontosight.ai

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

(Benzofuran-5-yloxy)trimethylsilane is a bifunctional molecule that theoretically combines the important benzofuran (B130515) core with a versatile silyl (B83357) ether moiety. The benzofuran unit is a common motif in a multitude of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. rsc.orgmdpi.com The trimethylsilyl (B98337) ether group, on the other hand, is a widely used protecting group for hydroxyl functionalities and a precursor for various chemical transformations.

The synthesis of this target compound can be conceptually approached through the silylation of 5-hydroxybenzofuran. Standard methods for silyl ether formation, such as the reaction of the parent alcohol with a silylating agent like trimethylsilyl chloride in the presence of a base, are expected to be effective. The reactivity of this compound is predicted to be twofold. The silyl ether linkage is susceptible to cleavage under acidic or fluoride (B91410) ion conditions, regenerating the parent phenol (B47542). This property makes it a valuable protecting group strategy in multi-step syntheses involving the benzofuran scaffold. Furthermore, the benzofuran ring itself can undergo various transformations, including electrophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for further derivatization.

Emerging Methodologies for Silyl Ether Synthesis and Reactivity

The field of silyl ether synthesis is continually evolving, with a focus on developing more sustainable and efficient methods. Recent advancements include the use of catalytic systems that avoid stoichiometric byproducts. For instance, the dehydrogenative coupling of alcohols and hydrosilanes, catalyzed by various metal complexes or even metal-free catalysts, presents a green alternative to traditional silylation methods. researchgate.net Another innovative approach involves silyl ether metathesis, where silyl ether groups can be directly exchanged in the presence of an acidic catalyst, offering new pathways for dynamic covalent chemistry and materials science. mdpi.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of silyl ethers, enabling the creation of chiral silicon-containing molecules. nih.gov While the silicon in this compound is not a stereocenter, these advanced methodologies could be applied to the synthesis of more complex, chiral benzofuran-containing silyl ethers.

Table 1: Comparison of Silyl Ether Synthesis Methodologies

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical Silylation | Alcohol, Silyl Halide, Base | Mild | High yielding, wide scope | Stoichiometric salt byproduct |

| Dehydrogenative Coupling | Alcohol, Hydrosilane, Catalyst | Mild to elevated temperatures | Atom economical (H₂ byproduct) | Catalyst may be expensive/sensitive |

| Silyl Ether Metathesis | Silyl Ether, Alcohol, Acid Catalyst | Varies | Equilibrium-driven, dynamic | Requires specific catalysts |

| Organocatalytic Silylation | Alcohol, Silylating Agent, Organocatalyst | Mild | Potential for asymmetry | Catalyst loading can be high |

Potential for Novel Derivatizations and Chemical Transformations

The benzofuran scaffold is a rich platform for a wide array of chemical transformations. The presence of the silyl ether at the 5-position can influence the regioselectivity of these reactions and can be strategically removed when needed.

Recent years have seen the development of numerous innovative methods for the synthesis and functionalization of benzofurans. nih.govnih.gov These include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and gold catalysts have been extensively used to construct the benzofuran ring and to introduce substituents at various positions. nih.govresearchgate.net For instance, Sonogashira coupling of o-iodophenols with terminal alkynes is a common strategy for synthesizing 2-substituted benzofurans. organic-chemistry.org

C-H Functionalization: Direct C-H activation and functionalization of the benzofuran core offer an atom-economical approach to introduce new bonds, avoiding the need for pre-functionalized starting materials. mdpi.com

Cascade Reactions: Multi-component reactions and cascade cyclizations have been devised to rapidly build complex benzofuran-containing molecules in a single pot. rsc.org

The silyl ether in this compound could be leveraged in these transformations. For example, the trimethylsilyl group might direct metallation to an adjacent position, enabling regioselective functionalization. Following derivatization of the benzofuran core, the silyl ether can be readily cleaved to unmask the 5-hydroxyl group for further reactions, such as etherification, esterification, or conversion to a triflate for cross-coupling.

Table 2: Potential Derivatizations of the Benzofuran Core

| Reaction Type | Position(s) | Reagents/Catalysts | Potential Outcome |

| Bromination | C2, C3, C7 | NBS, CCl₄ | Introduction of bromine for further coupling |

| Friedel-Crafts Acylation | C2, C3 | Acyl chloride, Lewis acid | Introduction of acyl groups |

| Sonogashira Coupling | C2, C3 (from halo-benzofuran) | Alkyne, Pd/Cu catalyst | Formation of C-C bonds with alkynes |

| Heck Coupling | C2, C3 (from halo-benzofuran) | Alkene, Pd catalyst | Formation of C-C bonds with alkenes |

Integration of Computational Studies in Guiding Future Synthetic Endeavors

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting reactivity, and guiding the design of new catalysts and substrates. researchgate.net In the context of this compound, computational studies could play a pivotal role in several areas:

Predicting Reaction Regioselectivity: Density Functional Theory (DFT) calculations can be used to determine the most likely sites for electrophilic attack or metallation on the benzofuran ring, taking into account the electronic influence of the silyloxy group.

Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of novel benzofuran syntheses and derivatizations, providing a rational basis for reaction optimization. For instance, understanding the intermediates and transition states in a catalytic cycle can lead to the design of more efficient catalysts.

Virtual Screening: The potential biological activity of derivatives of this compound could be assessed through molecular docking studies with various protein targets. researchgate.net This in silico screening can help to prioritize synthetic targets for biological evaluation.

By integrating computational and experimental approaches, the exploration of the chemistry of this compound and its derivatives can be accelerated, potentially leading to the discovery of new molecules with valuable applications in medicine and materials science.

Q & A

Q. What are the standard synthetic routes for preparing (Benzofuran-5-yloxy)trimethylsilane, and how can reaction conditions be optimized?

The compound is typically synthesized via silylation of benzofuran-5-ol with trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine or triethylamine. Key parameters include:

- Molar ratios : A 1:1.2 molar ratio of benzofuran-5-ol to TMSCl ensures complete silylation.

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions .

- Reaction time : 6–12 hours under reflux (40–60°C) yields >85% purity. For scalable synthesis, deep eutectic solvents (e.g., choline chloride/urea) improve efficiency and reduce environmental impact .

Optimization Table :

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane | Choline chloride/urea |

| Yield (%) | 80–85 | 90–95 |

| Reaction Time (h) | 6–12 | 4–6 |

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store at –20°C in airtight, silanized glassware to prevent hydrolysis. Use molecular sieves (3Å) to absorb moisture .

- Handling : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to avoid analyte adsorption .

- Stability : Monitor via NMR (disappearance of –OH peak at δ 5.2 ppm) and FTIR (C–O–Si stretch at 1100 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm silyl ether formation via <sup>29</sup>Si NMR (δ –15 to –18 ppm) and <sup>1</sup>H NMR (trimethylsilyl protons at δ 0.2–0.4 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks at m/z 208 [M+H]<sup>+</sup> .

- Chromatography : Use reverse-phase HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during characterization?

Discrepancies often arise from residual solvents, moisture, or isomerization. Mitigation strategies include:

- Multi-technique validation : Cross-validate NMR with FTIR and X-ray crystallography (if crystalline) .

- Isotopic labeling : Use deuterated solvents to eliminate interference in <sup>1</sup>H NMR .

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of the benzofuran group) .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The trimethylsilyl group acts as a directing/protecting group. Key mechanisms:

- Electrophilic substitution : The silyl ether stabilizes intermediates in Friedel-Crafts alkylation (e.g., with AlCl3 catalysts) .

- Desilylation : Fluoride ions (TBAF) cleave the Si–O bond, regenerating benzofuran-5-ol for further functionalization .

- Steric effects : The bulky TMS group hinders ortho-substitution, favoring para-selectivity in arylations .

Q. How does the benzofuran moiety influence the compound’s biological activity in medicinal chemistry studies?

Benzofuran derivatives exhibit:

- Antimicrobial activity : Via inhibition of bacterial DNA gyrase (IC50 values: 2–10 µM) .

- Anticancer potential : Apoptosis induction in HeLa cells through ROS generation (EC50: 15 µM) .

- Structural analogs : Modifying the 5-position with electron-withdrawing groups (e.g., NO2) enhances potency .

Case Study :

| Modification | Biological Target | Activity Enhancement |

|---|---|---|

| 5-Nitro substitution | Topoisomerase II | 3× IC50 reduction |

| 7-Methoxy substitution | CYP450 enzymes | Improved metabolic stability |

Q. What computational methods predict the stability and degradation pathways of this compound under varying pH conditions?

- DFT calculations : Identify hydrolysis transition states (e.g., acid-catalyzed Si–O cleavage) .

- Molecular dynamics : Simulate aqueous solubility and aggregation tendencies .

- pH-rate profiles : Experimental validation shows rapid degradation at pH < 3 (t1/2 < 1 hr) vs. stability at pH 7–9 (t1/2 > 48 hrs) .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., unexpected byproducts in synthesis), employ tandem MS/MS and isotopic tracing to identify pathways .

- Scale-up Challenges : Transitioning from lab-scale (mg) to pilot-scale (kg) requires optimizing solvent recovery (>90% via distillation) and minimizing exotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.